molecular formula C8H8ClFO2 B8029431 2-Chloro-1-fluoro-4-(methoxymethoxy)benzene

2-Chloro-1-fluoro-4-(methoxymethoxy)benzene

Cat. No.: B8029431
M. Wt: 190.60 g/mol
InChI Key: FNJSYHHCZNZSTO-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, substituted with chlorine, fluorine, and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-fluoro-4-(methoxymethoxy)benzene typically involves the substitution reactions on a benzene ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene derivative with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-fluoro-4-(methoxymethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-1-fluoro-4-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxymethoxy group can also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1-fluoro-4-(methoxymethoxy)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of chlorine, fluorine, and methoxymethoxy groups provides a distinct set of properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

2-chloro-1-fluoro-4-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJSYHHCZNZSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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